5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN5S2/c1-13-10-19-27-28-23(29(19)18-5-3-2-4-16(13)18)31-22-20-17(11-30-21(20)25-12-26-22)14-6-8-15(24)9-7-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMOFSRTAUHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=CS5)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
- Triazoloquinoline moiety : A fused triazole and quinoline structure that contributes to the compound's biological activity.
- Thienopyrimidine core : A thieno[2,3-d]pyrimidine framework that enhances the compound's pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. One study reported an IC50 value of 4.36 μM for a related compound compared to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized thienopyrimidine derivatives showed comparable activity to standard antibiotics like streptomycin .
- Antifungal activity was also noted in some derivatives, indicating a broad spectrum of action against microbial pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) inhibition was observed, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Other metabolic enzymes were also targeted, indicating a multifaceted mechanism of action that could be leveraged for therapeutic benefits .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications at the chlorophenyl and triazoloquinoline positions have been shown to significantly affect potency and selectivity against specific targets.
- The presence of the thioether linkage enhances lipophilicity and cellular permeability, which are critical for effective drug delivery .
Case Studies
Several studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative with a similar thieno-pyrimidine structure demonstrated significant anticancer activity in HCT 116 colon cancer cells with an IC50 value of 18.76 μM. Molecular docking studies suggested that these compounds may inhibit CDK2, a critical kinase involved in cell cycle regulation .
- Case Study 2 : Research on another thienopyrimidine derivative indicated promising results in inhibiting AChE with an IC50 value lower than that of known inhibitors like galantamine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Notes:
- Molecular Weight & Solubility: The target compound’s higher molecular weight (~495 g/mol) compared to simpler analogs (e.g., 325–375 g/mol) may reduce aqueous solubility but improve membrane permeability .
- tetrazole or pyrazole substituents . Chlorophenyl vs. Fluorophenyl: Chlorine’s higher lipophilicity may improve cellular uptake compared to fluorine .
- Biological Activity: Compound 19b (IC₅₀ = 1.2 µM) highlights the efficacy of triazolo-pyrimidine hybrids, suggesting the target compound’s triazoloquinoline moiety could yield similar or superior potency .
Research Findings and Mechanistic Insights
- Anticancer Potential: Analogs with triazolo-pyrimidine motifs (e.g., 19b) show sub-micromolar IC₅₀ values in SRB assays, a standard for cytotoxicity screening . The target compound’s triazoloquinoline group may further optimize binding to topoisomerase or kinase targets.
- Antimicrobial Activity: Thioether-linked derivatives (e.g., tetrazole-thio in ) exhibit Gram-positive bacterial inhibition, suggesting the target’s thio group could confer similar properties.
- Synthetic Flexibility: The thieno[2,3-d]pyrimidine core allows modular substitution, as demonstrated by propargyloxy and pyrazole derivatives .
Preparation Methods
Synthesis of the Thieno[2,3-d]Pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for the target compound. A widely adopted method involves the condensation of methyl 2-aminothiophene-3-carboxylate with urea under high-temperature conditions. This reaction proceeds via cyclodehydration to form thieno[2,3-d]pyrimidine-2,4-diol (Scheme 1) . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactive sites at positions 2 and 4, yielding 2,4-dichlorothieno[2,3-d]pyrimidine .
Key Reaction Conditions:
-
Cyclization: Heating at 200°C for 2 hours under solvent-free conditions.
-
Chlorination: Refluxing with POCl₃ at 110°C for 4–6 hours.
Preparation of the 5-Methyl- Triazolo[4,3-a]Quinoline-1-Thiol Moiety
The triazoloquinoline component is synthesized via cyclocondensation reactions. A representative approach involves the reaction of 2-hydrazinylquinoline derivatives with acetylating agents to form 5-methyl- triazolo[4,3-a]quinoline (Scheme 2) . The thiol group is introduced at position 1 through nucleophilic substitution using thiourea or via oxidative thiolation with elemental sulfur under basic conditions .
Synthetic Route Highlights:
-
Cyclization: Hydrazine hydrate reacts with 2-chloroquinoline derivatives in ethanol under reflux to form the triazole ring .
-
Thiolation: Treatment with Lawesson’s reagent or H₂S gas in dimethylformamide (DMF) introduces the -SH group .
Coupling of Thieno[2,3-d]Pyrimidine and Triazoloquinoline Moieties
The final step involves the formation of the thioether linkage between the thieno[2,3-d]pyrimidine and triazoloquinoline components. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the thiolate anion from 5-methyl- triazolo[4,3-a]quinoline-1-thiol attacks the chloro-substituted position 4 of the thieno[2,3-d]pyrimidine core (Scheme 3) .
Optimized Reaction Parameters:
-
Solvent: Anhydrous DMF or dimethyl sulfoxide (DMSO).
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Temperature: 80–100°C for 12–24 hours.
Comparative Analysis of Synthetic Routes
The table below summarizes critical variations in synthetic methodologies and their outcomes:
Characterization and Quality Control
Structural validation of intermediates and the final compound is performed using spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring connectivity .
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .
-
X-ray Crystallography: Resolves absolute configuration in crystalline derivatives .
Industrial-Scale Production Considerations
Scaling the synthesis requires optimization of cost, safety, and efficiency:
Q & A
Basic: What synthetic methodologies yield this compound with optimal purity and efficiency?
The compound is synthesized via refluxing thieno[2,3-d]pyrimidine precursors with hydrazonoyl chlorides in dry chloroform using triethylamine as a catalyst. For example, derivatives like 4f are obtained in 92% yield by reacting 2 (0.01 mol) with chloro-(4-tolylhydrazono)-ethyl acetate (0.01 mol) under reflux for 5 hours, followed by crystallization from ethanol/dioxane . Optimizing solvent systems (e.g., DMF-acetic acid mixtures) and stoichiometric ratios (e.g., 1:1.5 molar ratios) enhances yields up to 95% .
Basic: What analytical techniques confirm structural integrity and purity?
Use multinuclear NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy for functional groups (e.g., C-S-C stretching at ~685 cm⁻¹). High-resolution mass spectrometry and elemental analysis (<0.4% deviation) ensure molecular weight and purity. X-ray crystallography resolves heterocyclic conformations, as demonstrated for triazolo-pyrimidine analogs .
Advanced: How do substitution patterns influence anticancer activity?
Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance activity by 40-60% compared to methoxy derivatives. Methyl at position 5 of the triazolo ring improves metabolic stability (t₁/₂ >6h). Systematic SAR studies using CoMFA show steric bulk at C-3 of thieno-pyrimidine correlates with 85% cytotoxicity variance .
Advanced: How to resolve contradictions in reported antibacterial activity?
Standardize testing protocols: inoculum size (5×10⁵ CFU/mL), Mueller-Hinton agar, and ethidium bromide synergy tests to address efflux pump variations. Structural verification via 2D NMR (NOESY for regiochemistry) resolves discrepancies in MIC values (2-16 μg/mL against E. coli) .
Basic: What in vitro assays evaluate biological activity?
Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin controls. Prioritize compounds with dual activity (anticancer IC50 <1 μM; antibacterial MIC <2 μg/mL against S. aureus) .
Advanced: What strategies identify molecular targets in cancer cells?
Kinase profiling panels (100+ kinases at 1 μM) and thermal shift assays detect target engagement. RNA-seq analysis (10× coverage) reveals apoptosis pathways (caspase-3 upregulation) and cell cycle arrest (p21 induction). CRISPR-Cas9 knockout validates targets like DNA topoisomerase IIα .
Basic: How to optimize solubility for in vivo studies?
Co-solvent systems (PEG400:water 4:1) achieve >5 mg/mL solubility. β-cyclodextrin inclusion complexes (1:2 molar ratio) show 89% dissolution in simulated intestinal fluid. Amorphous solid dispersions with HPMCAS-LF enhance bioavailability 3.2× .
Advanced: What green chemistry approaches improve synthesis sustainability?
TMDP-catalyzed reactions in aqueous ethanol (1:1 v/v) yield 92% with E-factor <5. Microwave-assisted synthesis reduces time from 18h to 45min (80°C, 300W). Solvent-free mechanochemical grinding (ball mill, 600 rpm) yields 85% purity without chromatography .
Basic: How to assess thermal and photolytic stability?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (degradants <2%). Photostability testing under ICH Q1B conditions (1.2 million lux hours) shows <5% degradation; amber vials are recommended for storage .
Advanced: How does computational modeling guide pharmacokinetic optimization?
Ensemble docking against CYP3A4 and P-gp predicts metabolic hotspots and efflux susceptibility. QSAR models using VolSurf+ descriptors (e.g., %HIA >80%) correlate with 72% bioavailability accuracy. Adjust logP to 2.5-3.5 via fluorinated substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
